molecular formula C17H23N5OS B2844824 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 843633-88-5

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2844824
M. Wt: 345.47
InChI Key: HUSPNJMHMWZJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H23N5OS and its molecular weight is 345.47. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Virucidal Activity

Research into the structural analogs of 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide has indicated potential antiviral and virucidal activities. Synthesized derivatives have shown efficacy in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, highlighting the compound's relevance in the development of antiviral agents. This suggests that the core structure of the compound could be pivotal in the synthesis of new drugs aimed at combating viral infections (Wujec et al., 2011).

Antimicrobial Activity

A series of N-aryl-acetamide derivatives, sharing a structural resemblance with 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide, have been synthesized and evaluated for their antibacterial, antifungal, and anti-tuberculosis activities. These compounds have demonstrated significant promise as broad-spectrum antimicrobial agents, underscoring the potential utility of the core structure in developing new treatments for various bacterial and fungal infections, as well as tuberculosis (MahyavanshiJyotindra et al., 2011).

Antimicrobial and Antifungal Agents

Further studies have led to the synthesis of thiazolidin-4-one derivatives based on the structure, demonstrating potent antimicrobial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. This research highlights the compound's versatility as a foundation for developing new antimicrobial and antifungal agents, offering potential avenues for the treatment of various infectious diseases (Baviskar et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, I cannot provide information on the safety and hazards of “2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide”.


Future Directions

The future directions for research on a compound depend on its potential applications. Given the biological activity of other triazole and acetamide derivatives, “2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide” could potentially be studied for its pharmacological properties. However, without specific information on this compound, it’s difficult to predict future research directions.


properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-6-5-9-14(10-12)19-15(23)11-24-17-21-20-16(22(17)18)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSPNJMHMWZJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

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